molecular formula C15H13ClFNO2 B8003990 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine

5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine

Cat. No.: B8003990
M. Wt: 293.72 g/mol
InChI Key: QLSAVFDATCSIAX-UHFFFAOYSA-N
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Description

5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine (CAS: 1206969-44-9) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 3-fluoro-4-(1,3-dioxan-2-yl)phenyl group at the 5-position. Key properties include:

  • Molecular weight: 275.73 g/mol
  • Purity: 95% (as reported by CymitQuimica)

The 1,3-dioxane moiety likely serves as a protective group or modulates steric/electronic effects, while the fluorine and chlorine substituents enhance metabolic stability and influence reactivity. This compound may act as an intermediate in pharmaceutical synthesis, as suggested by its structural similarity to intermediates in patented processes (e.g., AZD1152 synthesis) .

Properties

IUPAC Name

2-chloro-5-[4-(1,3-dioxan-2-yl)-3-fluorophenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-14-5-3-11(9-18-14)10-2-4-12(13(17)8-10)15-19-6-1-7-20-15/h2-5,8-9,15H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSAVFDATCSIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=C(C=C2)C3=CN=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine typically involves multiple steps:

    Formation of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be synthesized through the acid-catalyzed reaction of ethylene glycol with an appropriate aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling with Pyridine: The final step involves coupling the fluorophenyl-1,3-dioxane intermediate with a chloropyridine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the fluorophenyl group, potentially yielding partially or fully reduced products.

    Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the fluorophenyl and chloropyridine groups suggests possible activity as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the chloropyridine moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Below is a comparative overview of the target compound and its analogs (data derived from referenced evidence):

Compound Name CAS Number Substituents Key Features Availability Applications References
5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine 1206969-44-9 2-chloropyridine, 3-fluoro-4-(1,3-dioxan)phenyl Cyclic acetal stabilizes phenyl group; Cl and F enhance electronic effects Discontinued Potential pharmaceutical intermediate
2-Fluoro-5-(4-fluorophenyl)pyridine - 2-fluoro, 4-fluorophenyl Dual fluorine substitution; planar structure Available (research-grade) Biological activity studies
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine 1111102-88-5 2-hydroxy, 4-ethoxycarbonyl-3-fluorophenyl Polar ethoxycarbonyl group; hydroxyl enhances solubility 1 supplier Specialty research chemical

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Chlorine vs. This contrasts with 2-Fluoro-5-(4-fluorophenyl)pyridine, where fluorine’s smaller size reduces steric hindrance but offers weaker electronic modulation .
  • 1,3-Dioxane vs. Ethoxycarbonyl : The 1,3-dioxane group in the target compound introduces a cyclic ether, improving lipid solubility compared to the polar ethoxycarbonyl group in 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine . This difference may influence membrane permeability in biological systems .

Biological Activity

5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine is a compound that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological evaluations, and potential applications based on available research findings.

Synthesis

The synthesis of 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine typically involves multi-step organic reactions. The detailed synthetic pathway is crucial for understanding the compound's properties and optimizing yields. Specific methods may vary, but the general approach includes:

  • Formation of the Dioxane Ring : Starting with appropriate precursors to form the 1,3-dioxane structure.
  • Introduction of the Fluorophenyl Group : Utilizing fluorinated aromatic compounds to introduce the 3-fluorophenyl moiety.
  • Chlorination : Introducing the chlorine atom at the pyridine ring through electrophilic aromatic substitution or similar reactions.

Antitumor Activity

Research has indicated that derivatives of chloropyridine compounds exhibit significant antitumor activity. For instance, a study on 2-chloropyridine derivatives demonstrated their efficacy against gastric cancer cell lines (SGC-7901), with some compounds showing IC50 values comparable to established chemotherapeutic agents . This suggests that 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine may possess similar properties.

Molecular Docking Studies

Molecular docking studies are often employed to predict the binding affinity of compounds to specific biological targets. For example, docking simulations have shown that certain chloropyridine derivatives can effectively bind to telomerase, an enzyme often overexpressed in cancer cells . This binding potential indicates a mechanism through which these compounds could exert their antitumor effects.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the antiproliferative effects of various chloropyridine derivatives. One notable finding was that certain derivatives exhibited significant telomerase inhibitory activity with IC50 values in low micromolar ranges .
  • Comparative Analysis : A comparative study highlighted that while many chloropyridine derivatives show promise as antitumor agents, the specific structural modifications (such as the presence of a dioxane ring and fluorine substituents) can significantly affect their biological activity.

Data Tables

Compound NameStructureIC50 (μM)Biological Activity
5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridineStructureTBDPotential antitumor agent
6o (related derivative)Structure2.3 ± 0.07Telomerase inhibitor

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